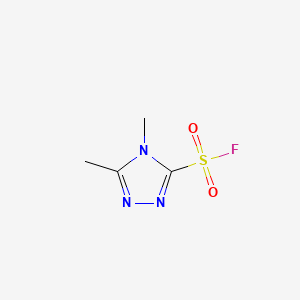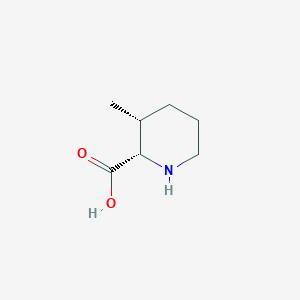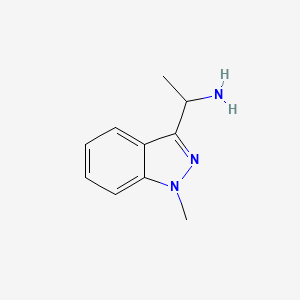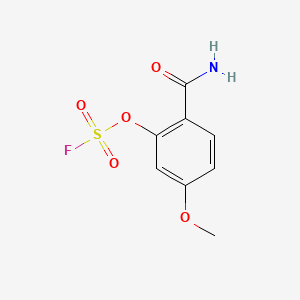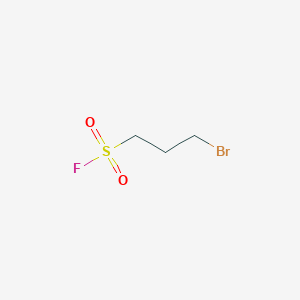![molecular formula C6H15NS B13525477 Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
Methyl[3-(methylsulfanyl)butan-2-yl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[3-(methylsulfanyl)butan-2-yl]amine is an organic compound characterized by the presence of a methylsulfanyl group attached to a butan-2-ylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(methylsulfanyl)butan-2-yl]amine can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfanyl)butan-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity.
化学反応の分析
Types of Reactions
Methyl[3-(methylsulfanyl)butan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Functionalized derivatives with diverse chemical properties.
科学的研究の応用
Methyl[3-(methylsulfanyl)butan-2-yl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl[3-(methylsulfanyl)butan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Methyl[3-(methylsulfanyl)butan-2-yl]amine can be compared with other similar compounds, such as:
3-(methylsulfanyl)butan-2-amine: Similar structure but lacks the methyl group on the amine.
Methyl[4-(methylsulfanyl)butan-2-yl]amine: Similar structure but with a different position of the methylsulfanyl group.
3-(methylsulfanyl)butan-2-one: Precursor in the synthesis of this compound.
特性
分子式 |
C6H15NS |
|---|---|
分子量 |
133.26 g/mol |
IUPAC名 |
N-methyl-3-methylsulfanylbutan-2-amine |
InChI |
InChI=1S/C6H15NS/c1-5(7-3)6(2)8-4/h5-7H,1-4H3 |
InChIキー |
GHGDLKNNAQYTAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)SC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


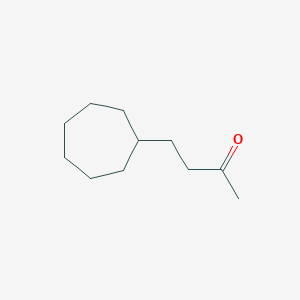

![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)


